molecular formula C19H19Br2ClN2O3 B12456576 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol

3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol

Cat. No.: B12456576
M. Wt: 518.6 g/mol
InChI Key: KTXUOWVIZJDWHR-UHFFFAOYSA-N
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Description

3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and morpholine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol typically involves multiple steps, starting with the preparation of the core phenol structure. The bromination of the phenol ring is achieved using bromine in the presence of a suitable catalyst. The introduction of the ethoxy group is carried out through an etherification reaction. The final step involves the formation of the imine linkage with the morpholine-substituted phenyl group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The morpholine group may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dibromo-2-[(E)-{[3-chloro-4-(piperidin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol
  • 3,4-dibromo-2-[(E)-{[3-chloro-4-(pyrrolidin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol

Uniqueness

3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group enhances its solubility and may improve its pharmacokinetic profile compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H19Br2ClN2O3

Molecular Weight

518.6 g/mol

IUPAC Name

3,4-dibromo-2-[(3-chloro-4-morpholin-4-ylphenyl)iminomethyl]-6-ethoxyphenol

InChI

InChI=1S/C19H19Br2ClN2O3/c1-2-27-17-10-14(20)18(21)13(19(17)25)11-23-12-3-4-16(15(22)9-12)24-5-7-26-8-6-24/h3-4,9-11,25H,2,5-8H2,1H3

InChI Key

KTXUOWVIZJDWHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)N3CCOCC3)Cl)Br)Br

Origin of Product

United States

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